molecular formula C18H14N6O5 B11053367 N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11053367
M. Wt: 394.3 g/mol
InChI Key: XLWXAIXCEYKNEG-UHFFFAOYSA-N
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Description

N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a combination of various functional groups, including furyl, oxadiazole, phenyl, pyrazolyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include carboxyl activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl and pyrazolyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14N6O5

Molecular Weight

394.3 g/mol

IUPAC Name

N-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C18H14N6O5/c1-11-9-15(24(26)27)21-23(11)10-16(25)19-13-6-4-12(5-7-13)17-20-18(29-22-17)14-3-2-8-28-14/h2-9H,10H2,1H3,(H,19,25)

InChI Key

XLWXAIXCEYKNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4)[N+](=O)[O-]

Origin of Product

United States

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